molecular formula C10H10N4O3 B14466558 7-Acetyl-1,3-dimethylpteridine-2,4(1H,3H)-dione CAS No. 71014-27-2

7-Acetyl-1,3-dimethylpteridine-2,4(1H,3H)-dione

Cat. No.: B14466558
CAS No.: 71014-27-2
M. Wt: 234.21 g/mol
InChI Key: LVUJULOKIXEKRW-UHFFFAOYSA-N
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Description

7-Acetyl-1,3-dimethylpteridine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pteridine family. Pteridines are known for their diverse biological activities and are found in various natural products, including folic acid and biopterin. This compound’s unique structure makes it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Acetyl-1,3-dimethylpteridine-2,4(1H,3H)-dione typically involves the condensation of appropriate precursors under controlled conditions. A common synthetic route might include the reaction of 2,4-diamino-6-hydroxypyrimidine with an acetylating agent in the presence of a catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-Acetyl-1,3-dimethylpteridine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction to lower oxidation states using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions at specific positions on the pteridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pteridine derivatives with additional oxygen functionalities, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its role in enzyme inhibition and interaction with biological macromolecules.

    Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Acetyl-1,3-dimethylpteridine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. This might include binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    Pteridine: The parent compound of the pteridine family.

    Biopterin: A naturally occurring pteridine derivative involved in various biological processes.

    Folic Acid: A well-known pteridine derivative essential for DNA synthesis and repair.

Uniqueness

7-Acetyl-1,3-dimethylpteridine-2,4(1H,3H)-dione is unique due to its specific acetyl and methyl substitutions, which confer distinct chemical and biological properties compared to other pteridine derivatives.

Properties

CAS No.

71014-27-2

Molecular Formula

C10H10N4O3

Molecular Weight

234.21 g/mol

IUPAC Name

7-acetyl-1,3-dimethylpteridine-2,4-dione

InChI

InChI=1S/C10H10N4O3/c1-5(15)6-4-11-7-8(12-6)13(2)10(17)14(3)9(7)16/h4H,1-3H3

InChI Key

LVUJULOKIXEKRW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN=C2C(=N1)N(C(=O)N(C2=O)C)C

Origin of Product

United States

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